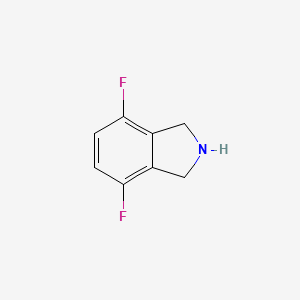

4,7-Difluoroisoindoline

Description

4,7-Difluoroisoindoline is a fluorinated heterocyclic compound characterized by a bicyclic structure containing two fluorine atoms at the 4- and 7-positions of the isoindoline scaffold. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis often involves halogenation or nucleophilic substitution reactions, though specific protocols may vary depending on the target application .

Propriétés

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUQZTMSTMNEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2CN1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroisoindoline typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of 4,7-Difluoroisoindoline may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 4,7-Difluoroisoindoline suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4,7-Difluoroisoindoline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluoroisoindolinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert 4,7-Difluoroisoindoline to its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Fluoroisoindolinones.

Reduction: Dihydro derivatives.

Substitution: Functionalized isoindoline derivatives.

Applications De Recherche Scientifique

4,7-Difluoroisoindoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antiviral agents.

Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.

Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties

Mécanisme D'action

The mechanism of action of 4,7-Difluoroisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 5,6- and 5,7-Difluoroindoline Derivatives

- 5,6-Difluoroindoline-2,3-dione (CAS 774-47-0) and 5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3) are positional isomers of 4,7-difluoroisoindoline.

- Structural Differences : Fluorine substitution at the 5,6- or 5,7-positions alters the electron distribution and steric accessibility of the aromatic ring compared to the 4,7-positions.

- Biological Activity : The 5,7-difluoro analog exhibits a similarity score of 0.87 to 4,7-difluoroisoindoline, suggesting overlapping reactivity but distinct binding interactions in biological systems .

Functionalized Derivatives

Ethyl 4,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS 81717-13-7)

- Structural Modification : The addition of an ethyl ester group at the 2-position increases lipophilicity, enhancing membrane permeability in drug delivery applications.

- Applications : This derivative is used as a precursor in synthesizing fluorinated indole-based pharmaceuticals .

4,7-Difluoro-1H-indole-2-carboxylic Acid (CID 22338125)

- Functional Group Impact : The carboxylic acid substituent improves aqueous solubility, making it suitable for biochemical assays.

4,7-Difluoro-2-methyl-1H-indole (CID 74888892)

- Steric Effects : The methyl group at the 2-position introduces steric hindrance, which may limit interactions with planar binding pockets in enzymes or receptors.

- Spectral Data: NMR studies reveal distinct shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) compared to non-methylated analogs due to altered electronic environments .

Non-Fluorinated Isoindoline Analogs

- 4,7-Dihydroxyisoflavone : Unlike 4,7-difluoroisoindoline, this compound features hydroxyl groups at the 4- and 7-positions.

- Biological Impact : Hydroxyl groups participate in hydrogen bonding, enhancing antioxidant activity (e.g., increased catalase (CAT) and superoxide dismutase (SOD) levels in eggshell quality studies) .

- Electronic Contrast : Fluorine’s electronegativity vs. hydroxyl’s polarity leads to divergent interactions in protein binding or catalysis.

Key Data Tables

Table 1: Physicochemical Properties of 4,7-Difluoroisoindoline and Analogs

| Compound | Molecular Formula | Solubility (mg/mL) | LogP | Key Applications |

|---|---|---|---|---|

| 4,7-Difluoroisoindoline | C₈H₅F₂N | 0.12 (DMSO) | 2.1 | Drug intermediates |

| 5,7-Difluoroindoline-2,3-dione | C₈H₃F₂NO₂ | 0.08 (Water) | 1.8 | Enzyme inhibition studies |

| 4,7-Difluoro-2-methyl-1H-indole | C₉H₇F₂N | 0.45 (Ethanol) | 2.6 | Materials science |

Activité Biologique

4,7-Difluoroisoindoline is a synthetic compound characterized by its unique bicyclic isoindole structure with fluorine substituents at positions 4 and 7. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. Its molecular formula is C8H8F2N, with a molecular weight of approximately 166.15 g/mol.

Potential Applications

- Drug Discovery : Due to its unique structure, 4,7-difluoroisoindoline may serve as a lead compound in the synthesis of novel pharmaceuticals.

- Targeted Protein Degradation : Similar compounds have been investigated for their roles as ligands for cereblon, a protein involved in targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). This suggests that 4,7-difluoroisoindoline could potentially modulate protein homeostasis within cells.

- Anticancer Properties : Research indicates that analogs of isoindoline compounds exhibit anticancer activity by targeting specific proteins involved in tumorigenesis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between 4,7-difluoroisoindoline and related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5,6-Difluoroisoindoline hydrochloride | Isoindoline | Exhibits different biological activity profiles |

| 5-Fluoroisoindole | Isoindole | Lacks additional fluorine substituents |

| 4-Fluoroisoquinoline | Isoquinoline | Different bicyclic structure |

The presence of fluorine atoms in 4,7-difluoroisoindoline significantly influences its chemical stability and biological interactions compared to these similar compounds.

Study on Anticancer Activity

A study focused on the synthesis of difluorothalidomide analogs highlighted the potential anticancer properties of difluoroisoindoline derivatives. These compounds were shown to interact with cereblon, leading to the degradation of cancer-promoting proteins. Although specific data on 4,7-difluoroisoindoline is scarce, the implications of similar compounds suggest a promising avenue for cancer treatment.

High-Throughput Screening Results

In high-throughput screening assays, compounds structurally related to 4,7-difluoroisoindoline were identified as potent enhancers of readthrough activity at premature termination codons (PTCs) associated with genetic diseases. While direct evidence for 4,7-difluoroisoindoline's role in this context is lacking, the findings underscore the potential utility of isoindole derivatives in addressing genetic disorders caused by nonsense mutations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.